molecular formula C15H13NO3 B14896516 N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B14896516
M. Wt: 255.27 g/mol
InChI Key: DDWSMYWTXCCWEV-UHFFFAOYSA-N
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Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is a chemical compound that features a benzamide group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, in antibacterial studies, it inhibits the activity of certain enzymes essential for bacterial growth. The benzamide group can form hydrogen bonds with the active site of the enzyme, thereby blocking its function . Additionally, the dioxin moiety can interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is unique due to its specific combination of a benzamide group with a dioxin moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in both medicinal chemistry and materials science, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

InChI

InChI=1S/C15H13NO3/c17-15(11-4-2-1-3-5-11)16-12-6-7-13-14(10-12)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17)

InChI Key

DDWSMYWTXCCWEV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3

solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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